N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complexes with Palladium(II) Chloride
New derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and 3-(3,5-dimethylpyrazol-1-yl)-propanamide (Me2PPA) have been synthesized, which form supramolecular hydrogen-bonded chains and cyclic dimers in the solid state. These derivatives, when reacted with PdCl2(COD), afford trans-PdCl2(L)2 complexes, demonstrating potential applications in catalysis and material science (Palombo et al., 2019).
Synthesis of Novel Antimicrobial and Anti-inflammatory Agents
A study on the synthesis and biological evaluation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety revealed their antimicrobial and anti-inflammatory properties. This suggests potential pharmaceutical applications for these compounds (Kendre et al., 2015).
Antitubercular Activity
A series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one derivatives have been subjected to molecular properties prediction and drug-likeness analysis. Compounds demonstrated significant antitubercular activity, indicating potential as oral bioavailable drugs or leads for tuberculosis treatment (Ahsan et al., 2011).
Insecticidal Activity
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized, and some displayed good insecticidal activities against Plutella xylostella. This opens avenues for developing new insecticides based on these structural motifs (Qi et al., 2014).
Antiepileptic Activity
Novel series of compounds synthesized from limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles exhibited anticonvulsant activities in various models. This suggests their potential as new antiepileptic drugs (Rajak et al., 2013).
Properties
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-13-17(3)26(25-15)14-16(2)22-19(27)10-12-21-24-23-20(28-21)11-9-18-7-5-4-6-8-18/h4-8,13,16H,9-12,14H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWBABTFHHXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)CCC2=NN=C(O2)CCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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